molecular formula C12H11N3OS B5186695 3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole

3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole

Cat. No.: B5186695
M. Wt: 245.30 g/mol
InChI Key: ZJHPBRQORTUCPS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole is a heterocyclic compound that features a unique combination of oxazole and thienopyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thienopyrimidine derivative with an oxazole precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.

    Thienopyrimidine: Known for its applications in medicinal chemistry and drug discovery.

    Pyrido[2,3-d]pyrimidin-5-one: Used in the synthesis of biologically active molecules.

Uniqueness

3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole is unique due to its combined oxazole and thienopyrimidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other scientific applications .

Properties

IUPAC Name

3,5-dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-6-4-17-12-9(6)11(13-5-14-12)10-7(2)15-16-8(10)3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHPBRQORTUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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